tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate
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Description
“tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” is an organic compound with the CAS number 683788-80-9 . It has a molecular weight of 271.35 and a molecular formula of C17H21NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group, a carbamate group, and a naphthalen-1-yl group . The exact spatial arrangement of these groups would depend on the stereochemistry at the chiral center, which is not specified in the name.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Other properties such as boiling point and solubility are not specified .Scientific Research Applications
Catalytic Applications
The synthesis of air-stable gold nanoparticles employing tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand showcases its application in catalysis. These nanoparticles, prepared via NaBH4 reduction, are highly active catalysts for the hydrogenation of substituted aldehydes, demonstrating high conversions and chemoselectivities for a wide variety of substrates. The study emphasizes the crucial role of the ligand in the activity and selectivity of the system (Cano et al., 2014).
Synthetic Methodology
Research on aromatic and heteroaromatic N-benzyl carboxamides, derived from naphthalene and other compounds, highlights the utility of tert-butyl acylcarbamates in facilitated reduction processes. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, yielding Boc-protected (benzyl)amine in nearly quantitative yields. This demonstrates its application in the synthesis of complex organic molecules (Ragnarsson et al., 2001).
Material Science
The tert-butylation of naphthalene to produce 2,6-di-tert-butylnaphthalene, a valuable raw material for the synthesis of polyethylene naphthalate (PEN), illustrates the role of tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate in material science. This process involves the modification of Al-rich HMOR zeolite to enhance porosity and acidity, leading to improved catalytic performance and selectivity in the tert-butylation reaction (Huang et al., 2019).
properties
IUPAC Name |
tert-butyl N-[(1S)-1-naphthalen-1-ylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIZIFGFKQCKCN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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